3-[(4-Nitrobenzyl)oxy]pyrrolidine
Overview
Description
3-[(4-Nitrobenzyl)oxy]pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a 4-nitrobenzyl group through an oxygen atom. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-[(4-Nitrobenzyl)oxy]pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-[(4-Nitrobenzyl)oxy]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions to yield pyrrolidine and 4-nitrobenzyl alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Nitrobenzyl)oxy]pyrrolidine is utilized in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for developing new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 3-[(4-Nitrobenzyl)oxy]pyrrolidine include:
4-Nitrobenzyl alcohol: Lacks the pyrrolidine ring but shares the nitrobenzyl group.
Pyrrolidine: Lacks the nitrobenzyl group but shares the pyrrolidine ring.
4-Nitrobenzyl chloride: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-3-1-9(2-4-10)8-16-11-5-6-12-7-11/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXUTWOZVOZHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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